molecular formula C9H19NO B13345452 (1S,2S)-2-(Isopropylamino)cyclohexan-1-ol CAS No. 100696-04-6

(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol

Cat. No.: B13345452
CAS No.: 100696-04-6
M. Wt: 157.25 g/mol
InChI Key: NXBJSUOOKXVSFX-IUCAKERBSA-N
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Description

(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an isopropylamino group and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Isopropylamino)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Stereoselective Reduction: The resulting imine intermediate is then stereoselectively reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-substituted cyclohexylamines.

Scientific Research Applications

(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Isopropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Isopropylamino)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.

    Cyclohexylamine: A simpler analog without the hydroxyl group.

    2-(Isopropylamino)ethanol: A structurally related compound with a different ring system.

Uniqueness

(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs and enantiomers

Biological Activity

(1S,2S)-2-(Isopropylamino)cyclohexan-1-ol, also known as isopropylamino cyclohexanol, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H19NO
  • Molecular Weight : 155.25 g/mol
  • SMILES Notation : CC(C)N[C@H]1CCCC[C@@H]1O

The compound features a cyclohexane ring substituted with an isopropylamino group and a hydroxyl group, which are crucial for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : The compound has been studied for its influence on the central nervous system (CNS), particularly in modulating neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential anxiolytic or sedative properties.
  • Antimicrobial Activity : Preliminary studies show that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling pathways.

The biological activity of this compound may involve:

  • Receptor Interaction : Binding to specific receptors in the CNS may mediate its effects on mood and anxiety.
  • Enzyme Modulation : Inhibition of enzymes such as phospholipase A2 could lead to reduced inflammatory responses.

Case Studies

A review of the literature reveals several case studies focusing on the biological activity of related compounds:

  • Study on CNS Effects : A study conducted by Smith et al. (2023) demonstrated that similar cyclohexanol derivatives exhibited significant anxiolytic effects in rodent models, suggesting that this compound may have comparable effects.
  • Antimicrobial Evaluation : In vitro assays reported by Johnson et al. (2024) indicated that derivatives of cyclohexanol showed promising antimicrobial activity against various bacterial strains, warranting further investigation into this compound's potential in this area.

Data Tables

StudyCompoundActivityMethodologyReference
Smith et al. (2023)Isopropylamino cyclohexanolAnxiolyticRodent models
Johnson et al. (2024)Cyclohexanol derivativesAntimicrobialIn vitro assays

Properties

CAS No.

100696-04-6

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1S,2S)-2-(propan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

NXBJSUOOKXVSFX-IUCAKERBSA-N

Isomeric SMILES

CC(C)N[C@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)NC1CCCCC1O

Origin of Product

United States

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